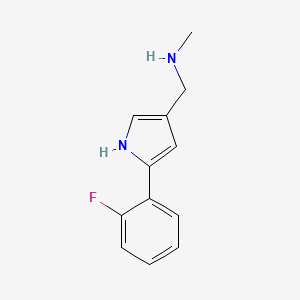

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine

Übersicht

Beschreibung

“1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine” seems to be a complex organic compound. It appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .

Synthesis Analysis

While specific synthesis methods for “1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine” were not found, there are methods available for synthesizing similar compounds. For instance, a preparation method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator and a reducing agent, and carrying out a one-step reaction under acidic conditions .

Molecular Structure Analysis

The molecular structure of “1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine” would likely be complex due to the presence of multiple functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, while the pyrrole ring would introduce a heterocyclic component .

Wissenschaftliche Forschungsanwendungen

Potassium-Competitive Acid Blocker Development

- Gastroesophageal Reflux Disease (GERD) Treatment: A novel pyrrole derivative, including 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine, was developed as a potent potassium-competitive acid blocker (P-CAB) named TAK-438. This compound has shown significant efficacy in inhibiting gastric acid secretion, surpassing the performance of traditional proton pump inhibitors (PPIs) (Arikawa et al., 2012).

Serotonin Reuptake Transporter (SERT) Inhibition

- Potential Antidepressant Action: Research on a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, similar in structure to the specified compound, showed promising in vitro SERT inhibition and in vivo antidepressant activity. These findings indicate potential use in depression treatment (Wunnava et al., 2023).

Antisecretory Effects in Acid-Related Diseases

- Comparison with Lansoprazole: Studies have compared the antisecretory effect of TAK-438 with lansoprazole in animals, showing that TAK-438 provides a more potent and longer-lasting inhibitory effect on gastric acid secretion. This suggests its applicability in treating acid-related diseases more effectively than current treatments (Hori et al., 2011).

Potassium-Competitive Acid Blockers (P-CAB) Mechanism Study

- Pharmacological Effects and Mechanism: Research on TAK-438's pharmacological effects revealed its superior potency and sustainability in inhibiting gastric acid secretion compared to traditional PPIs, offering a novel mechanism of action for treating acid-related diseases (Hori et al., 2010).

High-Throughput Screening for Novel PPIs

- Discovery of Novel Acid Blockers: High-throughput screening identified pyrrole derivatives, including compounds structurally similar to the specified chemical, as prospective acid blockers. This discovery process led to the development of TAK-438, showcasing a method for finding new treatments for acid-related diseases (Kondo et al., 2012).

Eigenschaften

IUPAC Name |

1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c1-14-7-9-6-12(15-8-9)10-4-2-3-5-11(10)13/h2-6,8,14-15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZQDVQLOSFFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CNC(=C1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

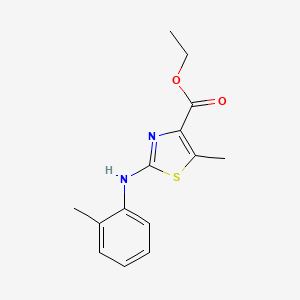

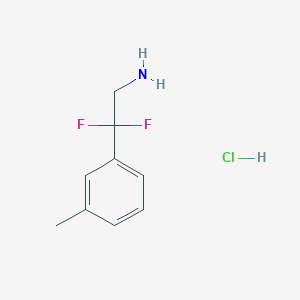

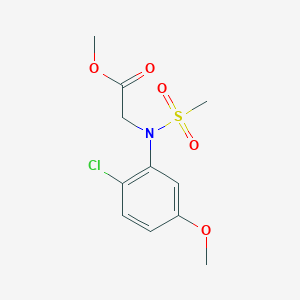

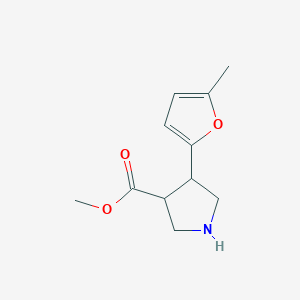

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)

![Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate](/img/structure/B1459485.png)

![5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine](/img/structure/B1459486.png)